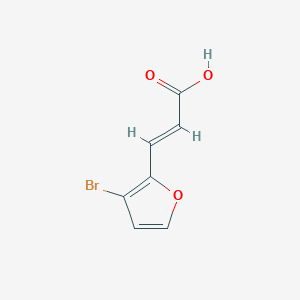

(E)-3-(3-Bromofuran-2-yl)acrylic acid

Beschreibung

(E)-3-(3-Bromofuran-2-yl)acrylic acid (molecular formula: C₇H₅BrO₃; molecular weight: 217.02 g/mol) is a brominated furan-acrylic acid derivative characterized by an α,β-unsaturated carboxylic acid group and a bromine substituent at the 3-position of the furan ring. Its E-configuration ensures planar geometry, facilitating conjugation across the double bond, which influences its reactivity and electronic properties.

Eigenschaften

IUPAC Name |

(E)-3-(3-bromofuran-2-yl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrO3/c8-5-3-4-11-6(5)1-2-7(9)10/h1-4H,(H,9,10)/b2-1+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIGPWDXLVVWJHM-OWOJBTEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1Br)C=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1Br)/C=C/C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(3-Bromofuran-2-yl)acrylic acid typically involves the bromination of furan derivatives followed by coupling reactions. One common method is the bromination of 2-furylacrylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the regioselectivity and yield of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity (E)-3-(3-Bromofuran-2-yl)acrylic acid.

Analyse Chemischer Reaktionen

Types of Reactions: (E)-3-(3-Bromofuran-2-yl)prop-2-enoic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction Reactions: The double bond in the propenoic acid moiety can be reduced to form the corresponding saturated acid.

Common Reagents and Conditions:

Substitution: Reagents like sodium azide, potassium thiolate, or sodium methoxide in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or neutral conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

Major Products:

- Substitution reactions yield various substituted furan derivatives.

- Oxidation reactions produce furan-2,3-dione derivatives.

- Reduction reactions result in the formation of saturated carboxylic acids.

Wissenschaftliche Forschungsanwendungen

(E)-3-(3-Bromofuran-2-yl)prop-2-enoic acid has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.

Biology: It is used in the study of enzyme inhibitors and as a precursor for bioactive compounds.

Industry: Utilized in the production of advanced materials, including polymers and electronic components.

Wirkmechanismus

The mechanism of action of (E)-3-(3-Bromofuran-2-yl)acrylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The bromine atom and the furan ring play crucial roles in binding to the active sites of target molecules, while the propenoic acid moiety can participate in hydrogen bonding and electrostatic interactions.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Electronic Comparisons

Key Observations :

- Bromine Position : The 3-bromo substitution in the target compound vs. 5-bromo in its isomer () alters electronic distribution, impacting reactivity in cross-coupling reactions .

- Trifluoromethyl vs. Bromine : The trifluoromethyl group in ’s compound increases electron-withdrawing effects, stabilizing the acrylate ester and enhancing resistance to hydrolysis compared to the carboxylic acid group in the target compound .

- Cyano Substituent: The cyano group in ’s derivative extends conjugation, shifting UV-Vis absorption maxima, making it suitable for optoelectronic applications .

Key Observations :

- Esterification Efficiency : Carbodiimide-mediated coupling () offers higher regioselectivity for bromoacrylates compared to acid-catalyzed methods, though the target compound’s synthesis may require tailored bromofuran precursors .

Biologische Aktivität

(E)-3-(3-Bromofuran-2-yl)acrylic acid is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.

Chemical Structure and Properties

The compound (E)-3-(3-Bromofuran-2-yl)acrylic acid features a furan ring substituted with a bromine atom and an acrylic acid moiety. This unique structure is believed to contribute to its diverse biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of (E)-3-(3-Bromofuran-2-yl)acrylic acid against various pathogens. For instance, it has demonstrated significant inhibitory effects on both gram-positive and gram-negative bacteria, including:

- Staphylococcus aureus

- Escherichia coli

- Candida albicans

In one study, derivatives of furan compounds were tested at a concentration of 64 µg/mL, showing promising antimicrobial activity against these microorganisms .

Anticancer Activity

The anticancer potential of (E)-3-(3-Bromofuran-2-yl)acrylic acid has also been explored. Research indicates that compounds containing furan moieties exhibit cytotoxic effects on cancer cell lines. Specifically, studies have reported that brominated furan derivatives can induce apoptosis in cancer cells, suggesting a mechanism that may involve the modulation of cell signaling pathways related to growth and survival .

The exact mechanism by which (E)-3-(3-Bromofuran-2-yl)acrylic acid exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets, such as enzymes or receptors, through its bromine and furan groups. This interaction may lead to the modulation of various biochemical pathways, resulting in the observed antimicrobial and anticancer activities.

Case Studies

Several case studies have been conducted to evaluate the biological activity of (E)-3-(3-Bromofuran-2-yl)acrylic acid:

- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against common pathogens and found that it significantly inhibited growth at low concentrations.

- Cytotoxicity Assessment : In vitro tests on human cancer cell lines revealed that the compound induced apoptosis, with IC50 values indicating potent cytotoxicity compared to standard chemotherapeutic agents.

Table 1: Antimicrobial Activity of (E)-3-(3-Bromofuran-2-yl)acrylic acid

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Table 2: Cytotoxicity of (E)-3-(3-Bromofuran-2-yl)acrylic acid

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 10 µM |

| MCF-7 (breast cancer) | 15 µM |

| A549 (lung cancer) | 12 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.